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Compound of Interest

Compound Name: (R)-Efavirenz

Cat. No.: B1671122 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the

treatment of HIV-1 infection.[1][2] As with any active pharmaceutical ingredient (API),

confirming the precise chemical structure is critical for ensuring safety and efficacy. Nuclear

Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for the

unambiguous structural elucidation of organic molecules like (R)-Efavirenz. This document

provides a detailed protocol for acquiring and interpreting one-dimensional (¹H, ¹³C) and two-

dimensional (COSY, HSQC, HMBC) NMR data to verify the molecular structure of (R)-
Efavirenz.

Data Presentation: ¹H and ¹³C NMR of (R)-Efavirenz
The following tables summarize the expected chemical shifts for (R)-Efavirenz. Data is

compiled from literature values and may vary slightly based on solvent and concentration.[3][4]

Table 1: ¹H NMR Spectral Data of (R)-Efavirenz (Solvent: DMSO-d₆)
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Chemical Shift (δ, ppm) Multiplicity Assignment

11.54 s NH

7.67 d H-5

7.12 dd H-7

7.05 d H-8

1.45 m H-14

0.95 - 0.85 m H-12, H-13

Note: Multiplicity (s: singlet, d: doublet, dd: doublet of doublets, m: multiplet). Assignment is

based on standard numbering for the benzoxazinone core.

Table 2: ¹³C NMR Spectral Data of (R)-Efavirenz (Solvent: DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

154.3 C-2 (Carbonyl)

148.0 C-8a

138.0 C-4a

131.0 C-6

126.0 C-5

122.0 C-7

117.0 C-8

124.0 (q) CF₃

89.0 C-10 (Alkyne)

79.6 C-4

74.8 C-9 (Alkyne)

65.0 C-11

8.0 C-12, C-13

-0.5 C-14

Note: The trifluoromethyl carbon (CF₃) appears as a quartet (q) due to coupling with fluorine.

Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Material Quantity: For ¹H NMR, weigh 5-25 mg of the (R)-Efavirenz sample.[5][6][7] For

more extensive studies including ¹³C and 2D NMR, a higher concentration using 50-100 mg

is recommended.[5][7]

Solvent Selection: Use a high-purity deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) or

Chloroform-d (CDCl₃) are common choices. The required volume is typically 0.5 - 0.6 mL.[8]
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Dissolution: Dissolve the sample in the deuterated solvent in a small, clean vial before

transferring it to the NMR tube. Gentle vortexing or warming can aid dissolution.[5]

Filtration: To ensure a homogeneous magnetic field, the solution must be free of particulate

matter. Filter the sample solution through a pipette packed with a small plug of glass wool

directly into a clean, unscratched 5 mm NMR tube.[6]

Internal Standard: Add a small amount of an internal reference standard, such as

tetramethylsilane (TMS), to the sample for accurate chemical shift calibration (δ = 0.00 ppm).

Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition
The following experiments are essential for full structural elucidation. Experiments should be

performed on a spectrometer operating at 400 MHz or higher.

¹H NMR:

Purpose: To identify the number and type of protons and their neighboring environments.

Key Parameters:

Pulse Program: Standard single pulse (zg30).

Spectral Width: ~16 ppm.

Number of Scans: 8-16.

Relaxation Delay (d1): 1-2 seconds.

¹³C NMR:

Purpose: To identify the number of unique carbon atoms in the molecule.

Key Parameters:

Pulse Program: Proton-decoupled with NOE (zgpg30).
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Spectral Width: ~240 ppm.

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay (d1): 2 seconds.

2D COSY (Correlation Spectroscopy):

Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

[9] This helps establish proton-proton connectivity within spin systems.

Key Parameters:

Pulse Program: Gradient-selected COSY (cosygpqf).

Data points: 2048 (F2) x 256 (F1).

Number of Scans: 2-4 per increment.

2D HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify direct, one-bond correlations between protons and the carbon atoms

they are attached to.[10][11] This is highly effective for assigning protonated carbons.

Key Parameters:

Pulse Program: Gradient-selected, edited HSQC with adiabatic pulses

(hsqcedetgpsisp2.2).

¹J(C,H) coupling constant: Optimized for ~145 Hz.

Number of Scans: 2-8 per increment.

2D HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and

carbons.[10][11] This is critical for connecting molecular fragments across quaternary

carbons and heteroatoms.
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Key Parameters:

Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).

Long-range J(C,H) coupling: Optimized for 8-10 Hz.

Number of Scans: 4-16 per increment.

Visualizations: Workflows and Correlations
Workflow for Structural Elucidation
The logical process for elucidating the structure of (R)-Efavirenz using NMR is depicted below.

The workflow begins with sample preparation and proceeds through a series of 1D and 2D

NMR experiments, culminating in the final structural assignment.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1671122?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

1D NMR Experiments

2D NMR Experiments

Analysis & Confirmation

Sample Preparation
(50-100 mg in 0.6 mL DMSO-d6)

1H NMR
(Proton Environments)

13C NMR
(Carbon Skeleton)

COSY
(H-H Connectivity)

HSQC
(Direct C-H Bonds)

HMBC
(Long-Range C-H Bonds)

Data Interpretation
& Signal Assignment

Structure Confirmation of
(R)-Efavirenz

Click to download full resolution via product page

Caption: NMR workflow for (R)-Efavirenz structural elucidation.

Key HMBC Correlations for (R)-Efavirenz
The HMBC experiment is pivotal for assembling the molecular puzzle. It reveals correlations

across atoms that are not directly bonded, allowing for the unambiguous assignment of the

benzoxazinone core, the cyclopropyl ring, and the trifluoromethyl group.
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Caption: Key HMBC correlations in (R)-Efavirenz.
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Data Interpretation
¹H NMR Spectrum: The aromatic region confirms the substitution pattern on the benzene

ring. The single NH proton is typically observed far downfield. The complex multiplets in the

aliphatic region correspond to the cyclopropyl ring protons.

¹³C NMR Spectrum: This spectrum shows all 14 carbon signals, including the distinct

carbonyl carbon (C-2), the trifluoromethyl carbon (CF₃), and the sp-hybridized alkyne

carbons (C-9, C-10).

COSY Spectrum: Establishes the connectivity within the aromatic spin system (e.g., H-7 is

coupled to H-8) and within the cyclopropyl ring.

HSQC Spectrum: Unambiguously assigns the signals for protonated carbons by correlating

the ¹H and ¹³C spectra. For example, it will show a cross-peak between the proton signal at δ

7.67 and the carbon signal for C-5.

HMBC Spectrum: This is the most crucial experiment for the final structure proof. Key

correlations include:

The NH proton shows correlations to the carbonyl carbon (C-2) and the aromatic

quaternary carbons (C-4a, C-8a), confirming the benzoxazinone ring system.

The aromatic proton H-5 shows a correlation to the key quaternary carbon C-4.

The cyclopropyl proton H-14 shows correlations to the alkyne carbons (C-9, C-10) and,

importantly, across the alkyne to the quaternary carbon C-4. This correlation definitively

links the cyclopropylethynyl group to the C-4 position.

By systematically analyzing the data from these complementary NMR experiments, the

complete chemical structure of (R)-Efavirenz can be unequivocally confirmed, ensuring the

identity and integrity of the API.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10534318/
https://pubmed.ncbi.nlm.nih.gov/10534318/
https://pubmed.ncbi.nlm.nih.gov/10534318/
https://pubchem.ncbi.nlm.nih.gov/compound/Efavirenz
https://pmc.ncbi.nlm.nih.gov/articles/PMC7863942/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7863942/
http://static.sites.sbq.org.br/jbcs.sbq.org.br/pdf/aop013_13.pdf
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://nmr.chem.umn.edu/samprep.html
https://schuetz.cup.uni-muenchen.de/nmr-facility/nmr-sample-preparation/
https://www.ucl.ac.uk/mathematical-physical-sciences/nmr/sample-preparation
https://nmr.sdsu.edu/index.php/nmr-seminar/7-common-2d-cosy-hsqc-hmbc/
https://nmr.sdsu.edu/index.php/nmr-seminar/7-common-2d-cosy-hsqc-hmbc/
https://nmr.chem.columbia.edu/content/hsqc-and-hmbc
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Introduction_to_Organic_Spectroscopy/07%3A_Two-Dimensional_NMR_Spectroscopy/7.04%3A_Two_Dimensional_Heteronuclear_NMR_Spectroscopy
https://www.benchchem.com/product/b1671122#nmr-spectroscopy-for-structural-elucidation-of-r-efavirenz
https://www.benchchem.com/product/b1671122#nmr-spectroscopy-for-structural-elucidation-of-r-efavirenz
https://www.benchchem.com/product/b1671122#nmr-spectroscopy-for-structural-elucidation-of-r-efavirenz
https://www.benchchem.com/product/b1671122#nmr-spectroscopy-for-structural-elucidation-of-r-efavirenz
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1671122?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

